molecular formula C19H15ClFN5O2 B14926882 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926882
M. Wt: 399.8 g/mol
InChI Key: DAWQAPPOBUQOQJ-UHFFFAOYSA-N
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Description

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, fluorophenyl, and isoxazolo-pyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazolo-pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Shares structural similarities with other pyrazole and isoxazole derivatives.

    4,5-DICHLORO-1-METHYL-1H-IMIDAZOL-2-YL(PHENYL)METHANOL:

Uniqueness

The uniqueness of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H15ClFN5O2

Molecular Weight

399.8 g/mol

IUPAC Name

N-(4-chloro-1,5-dimethylpyrazol-3-yl)-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H15ClFN5O2/c1-9-8-13(18(27)23-17-15(20)10(2)26(3)24-17)14-16(25-28-19(14)22-9)11-4-6-12(21)7-5-11/h4-8H,1-3H3,(H,23,24,27)

InChI Key

DAWQAPPOBUQOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC4=NN(C(=C4Cl)C)C

Origin of Product

United States

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